

8-PhenylOctan-1-ol: A Comprehensive Technical Guide for the Fragrance Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-PhenylOctan-1-ol**

Cat. No.: **B078733**

[Get Quote](#)

An in-depth examination of the physicochemical properties, synthesis, analysis, and sensory evaluation of **8-phenylOctan-1-ol**, a versatile fragrance ingredient with a captivating floral character.

Introduction

8-PhenylOctan-1-ol is a synthetic aromatic alcohol that has carved a niche for itself in the perfumer's palette. Possessing a pleasant and enduring floral scent, it serves as a valuable component in a wide array of fragrance compositions, contributing to both fine fragrances and functional products.^[1] This technical guide provides a comprehensive overview of **8-phenylOctan-1-ol** for researchers, chemists, and perfumers, detailing its chemical and physical properties, synthesis methodologies, analytical techniques for quality control, and protocols for sensory evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is paramount for its effective and safe use in formulations. The key properties of **8-phenylOctan-1-ol** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₂ O	[2]
Molecular Weight	206.32 g/mol	[2]
CAS Number	10472-97-6	[2]
Appearance	Colorless liquid	[3]
Boiling Point	126-128 °C at 0.2 mmHg	[3]
Density	0.942 g/mL at 20 °C	[3]
Refractive Index	1.5060 at 20 °C	[3]
Flash Point	125-127 °C at 0.2 mmHg	[3]
Water Solubility	Not miscible or difficult to mix with water	[3]
LogP (o/w)	4.5 (Estimated)	

Solubility: While specific quantitative data for the solubility of **8-phenyloctan-1-ol** in common perfumery solvents is not readily available in the reviewed literature, its chemical structure as a long-chain alcohol suggests it would be miscible with ethanol and propylene glycol. Generally, the solubility of alcohols in polar solvents like ethanol is high, and propylene glycol is also a versatile solvent for a wide range of organic compounds.[4][5] However, as the carbon chain length increases, the hydrophobic character becomes more dominant, which might slightly reduce its miscibility in highly polar solvents compared to shorter-chain alcohols.[6][7]

Stability: **8-PhenylOctan-1-ol** is generally considered stable under normal storage conditions. [3] However, as with many fragrance ingredients, it is incompatible with strong oxidizing agents. [3] For fragrance formulations, it is crucial to conduct stability testing in the final product base to assess any potential changes in color, odor, or chemical integrity over time, especially when exposed to heat, light, and air.[8][9][10]

Odor Profile and Application in Perfumery

The olfactory character of **8-phenyloctan-1-ol** is consistently described as a pleasant floral scent.[1] This broad description, while positive, requires further refinement for perfumery

applications. A detailed sensory analysis would likely reveal more subtle nuances, such as rosy, green, or waxy facets, which are common in long-chain floral alcohols.

Due to the lack of a publicly available olfactory threshold for **8-phenyloctan-1-ol**, perfumers must rely on empirical evaluation to determine its impact in a composition. Its relatively high molecular weight suggests good substantivity, making it a potential contributor to the heart and base notes of a fragrance.

Use Levels: Specific concentration ranges for **8-phenyloctan-1-ol** in consumer products are not publicly documented and are largely determined by the creative direction of the perfumer and the safety limits established by regulatory bodies like the International Fragrance Association (IFRA).^{[2][11][12][13]} The maximum allowable concentration will depend on the product type (e.g., leave-on, rinse-off) and the aggregate exposure to other fragrance ingredients.^[14]

Synthesis of 8-Phenyloctan-1-ol

Several synthetic routes to **8-phenyloctan-1-ol** have been reported, with the Grignard reaction being a prominent and versatile method.

Experimental Protocol: Grignard Synthesis

This protocol outlines a general procedure for the synthesis of **8-phenyloctan-1-ol** via the reaction of a phenyl Grignard reagent with an 8-halo-octan-1-ol derivative.

Materials:

- Bromobenzene
- Magnesium turnings
- Dry diethyl ether or tetrahydrofuran (THF)
- 8-Bromo-octan-1-ol (or a protected version thereof)
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride solution

- Anhydrous sodium sulfate
- Standard laboratory glassware for anhydrous reactions

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.
- Add a solution of bromobenzene in dry diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the phenylmagnesium bromide.
- Grignard Reaction: The solution of 8-bromo-octan-1-ol (with the hydroxyl group potentially protected, e.g., as a tetrahydropyranyl ether) in dry ether or THF is added dropwise to the cooled Grignard reagent at 0 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure **8-phenyloctan-1-ol**.

Analytical Methods for Quality Control

To ensure the identity and purity of **8-phenyloctan-1-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice in the fragrance industry.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the GC-MS analysis of **8-phenyloctan-1-ol**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent)

Sample Preparation:

- Prepare a dilute solution of the **8-phenyloctan-1-ol** sample in a suitable solvent such as ethanol or hexane (e.g., 1% v/v).

GC-MS Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp to 280 °C at a rate of 10 °C/min.
 - Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Impact (EI) at 70 eV

- Mass Range: m/z 40-400

Data Analysis:

- The retention time of the peak corresponding to **8-phenyloctan-1-ol** is used for its identification.
- The mass spectrum of the peak is compared with a reference library (e.g., NIST, Wiley) to confirm the identity of the compound.
- The purity of the sample is determined by calculating the peak area percentage of **8-phenyloctan-1-ol** relative to the total peak area of all components in the chromatogram.

Sensory Evaluation

A systematic sensory evaluation is essential to fully characterize the odor profile of **8-phenyloctan-1-ol** and its performance in fragrance compositions.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

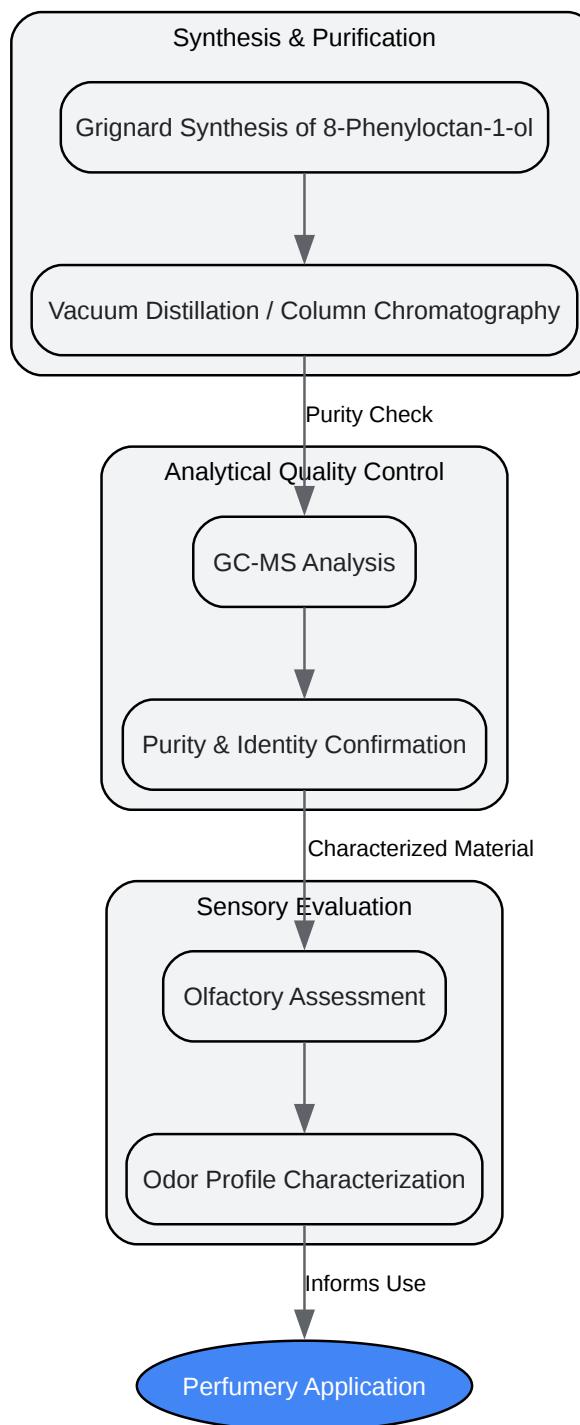
Experimental Protocol: Sensory Analysis

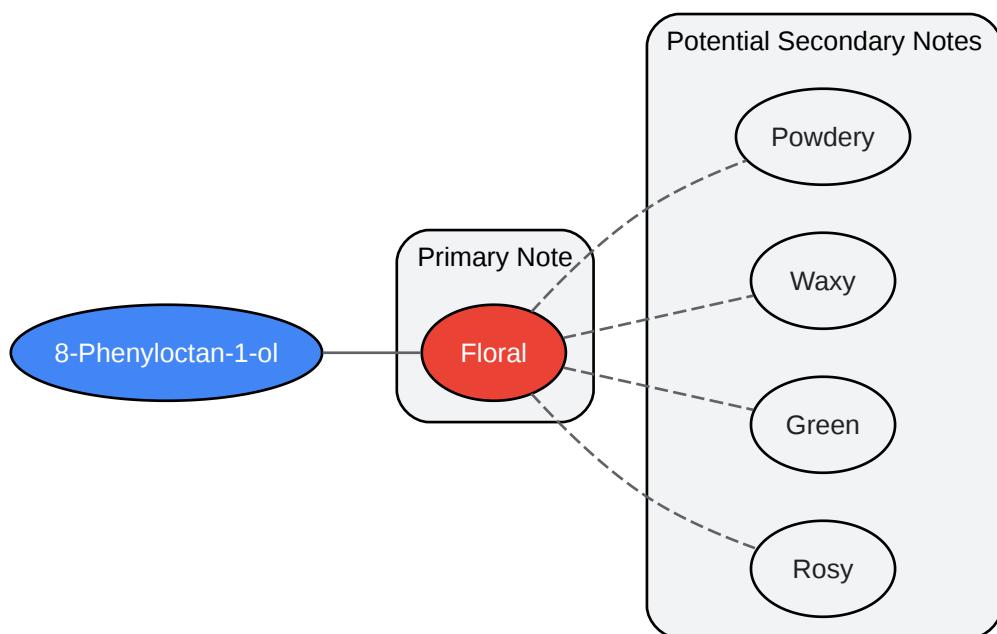
This protocol outlines a standard procedure for the sensory evaluation of a fragrance ingredient.

Panelists:

- A panel of trained sensory analysts or experienced perfumers.

Sample Preparation:


- Prepare a 10% solution of **8-phenyloctan-1-ol** in a neutral, odorless solvent such as diethyl phthalate or ethanol.
- Dip standard fragrance blotters into the solution to a depth of 1 cm and allow the solvent to evaporate for a few seconds.


Evaluation Procedure:

- Initial Odor Assessment (Top Note): Panelists smell the blotter immediately after the solvent has evaporated and describe the initial odor characteristics.
- Odor Evolution (Heart/Body): The blotters are evaluated at regular intervals (e.g., 15 minutes, 1 hour, 4 hours) to assess the evolution of the scent profile as the more volatile components evaporate.
- Dry-down (Base Note): A final evaluation is conducted after 24 hours to assess the tenacity and the character of the least volatile components.
- Odor Descriptors: Panelists use a standardized vocabulary to describe the scent, noting primary and secondary characteristics (e.g., floral, rosy, green, waxy, powdery, woody).
- Intensity Rating: The intensity of the odor is rated on a scale (e.g., 1 to 5, from very weak to very strong) at each evaluation interval.

Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 8-Phenoctan-1-ol | 10472-97-6 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. 8-PHENYL-1-OCTANOL Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. ethanol propylene glycol: Topics by Science.gov [science.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. passmyexams.co.uk [passmyexams.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orchadia.org [orchadia.org]
- 9. oxfordbiosciences.com [oxfordbiosciences.com]

- 10. makingcosmetics.com [makingcosmetics.com]
- 11. grandingredients.com [grandingredients.com]
- 12. Handcrafted Soap and Cosmetic Guild soapguild.org
- 13. nurturehandmade.com [nurturehandmade.com]
- 14. soaposh.com [soaposh.com]
- 15. vipsen.vn [vipsen.vn]
- 16. areme.co.jp [areme.co.jp]
- 17. An Easy-To-Understand Guide To GCMS Testing For Essential Oils newdirectionsaromatics.com
- 18. scitepress.org [scitepress.org]
- 19. academics.su.edu.krd [academics.su.edu.krd]
- 20. pac.gr [pac.gr]
- 21. mdpi.com [mdpi.com]
- 22. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 23. How to validate flavorings: aroma testing and sensory evaluation mbrfingredrients.com.br
- 24. dailychem.bocsci.com [dailychem.bocsci.com]
- To cite this document: BenchChem. [8-Phenoxyoctan-1-ol: A Comprehensive Technical Guide for the Fragrance Industry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078733#8-phenyloctan-1-ol-as-a-fragrance-ingredient-in-perfumery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com